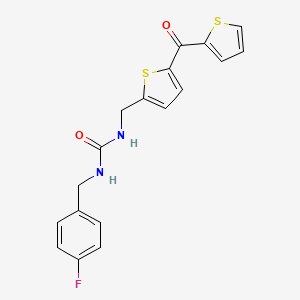

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea

Description

Introduction to Thiophene-Urea Hybrid Compounds in Medicinal Chemistry

Historical Context of Thiophene and Urea Derivatives in Drug Discovery

The urea scaffold has been a pivotal element in medicinal chemistry since the early 20th century, with suramin —a polyurea derivative—marking the first clinical use of urea-based therapeutics in 1922 for African trypanosomiasis. Its success catalyzed the development of urea-containing drugs across therapeutic areas, including diuretics, antiepileptics, and anticancer agents. The urea moiety’s versatility stems from its ability to engage in hydrogen bonding and dipole interactions, making it ideal for modulating enzyme active sites and protein-protein interfaces.

Concurrently, thiophene—a sulfur-containing heterocycle—gained prominence following its isolation from benzene in 1882. Its electron-rich aromatic system and metabolic stability facilitated its integration into pharmaceuticals, particularly in antipsychotics (e.g., olanzapine ) and anti-inflammatory agents. By the late 20th century, the fusion of thiophene with urea emerged as a strategy to synergize the pharmacodynamic strengths of both scaffolds. Early hybrids, such as ORC-001 (a urea-thiophene carboxamide), demonstrated otoprotective properties by preserving hair cell viability in the presence of ototoxic antibiotics, highlighting the therapeutic potential of this structural combination.

Significance of 1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea in Current Research

The compound this compound exemplifies the evolution of thiophene-urea hybrids into structurally optimized candidates. Its design incorporates two critical modifications:

- 4-Fluorobenzyl Substituent : The fluorine atom enhances lipophilicity and metabolic stability while enabling halogen bonding with target proteins.

- Bithiophene-carbonyl Core : The conjugated thiophene system augments π-π stacking interactions, and the carbonyl group serves as a hydrogen bond acceptor.

Recent studies on analogous compounds, such as 2-(1-(5-chlorothiophen-2-yl)ethylidene)-N-(2-morpholinoethyl)hydrazinecarbothioamide , have demonstrated potent urease inhibition (IC₅₀ = 3.80 µM), suggesting that the target compound’s bithiophene architecture could similarly target ureolytic pathogens. Furthermore, fluorinated urea derivatives have shown enhanced pharmacokinetic profiles in preclinical models, as evidenced by the oral bioavailability and otoprotective efficacy of 90 (a p-chlorophenyl urea-thiophene carboxamide).

Table 1: Structural and Functional Comparison of Select Thiophene-Urea Hybrids

Structural Significance of Combined Thiophene-Urea Scaffolds

The conjugation of thiophene and urea in this compound creates a multifunctional pharmacophore:

- Urea Core : Serves as a hydrogen bond donor-acceptor system, enabling interactions with catalytic residues in enzymes such as urease or kinases. The N-methylation or replacement of urea with amide groups abolishes activity in related compounds, underscoring its indispensability.

- Thiophene Rings : The sulfur atom participates in hydrophobic interactions and enhances electron delocalization, which stabilizes binding to aromatic residues in target proteins. In This compound , the bithiophene linkage may facilitate extended conjugate systems, potentially improving binding affinity over monothiophene analogs.

- Fluorobenzyl Group : Introduces steric and electronic effects that fine-tune target selectivity. Fluorine’s electronegativity polarizes adjacent bonds, while its small atomic radius minimizes steric disruption.

Molecular docking simulations of similar compounds, such as 5g , reveal that the thiophene moiety occupies hydrophobic pockets near the urease active site, while the urea nitrogen atoms coordinate with nickel ions critical for enzymatic activity. These insights suggest that the target compound’s structural complexity could enable dual modes of action—direct enzyme inhibition and allosteric modulation.

Properties

IUPAC Name |

1-[(4-fluorophenyl)methyl]-3-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methyl]urea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O2S2/c19-13-5-3-12(4-6-13)10-20-18(23)21-11-14-7-8-16(25-14)17(22)15-2-1-9-24-15/h1-9H,10-11H2,(H2,20,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQKPFQYZAGIYPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C(=O)C2=CC=C(S2)CNC(=O)NCC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The molecular formula of this compound is , with a molecular weight of 374.45 g/mol. The compound features a urea functional group, which is known for its diverse biological activities.

The compound exhibits various mechanisms of action, primarily targeting bacterial topoisomerases, which are crucial for DNA replication and transcription. In particular, it has shown inhibitory effects against Escherichia coli DNA gyrase and topoisomerase IV, with IC50 values indicating potent activity in vitro. This inhibition can lead to the disruption of bacterial DNA processes, making it a potential candidate for antibiotic development .

Antibacterial Activity

Recent studies have demonstrated that derivatives of thiophene-containing ureas possess significant antibacterial properties. For instance, compounds similar to this compound have been tested against various Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) reported were as low as 0.008 μg/mL against Streptococcus pneumoniae and Staphylococcus epidermidis, suggesting strong antibacterial efficacy .

Cytotoxicity Studies

In cytotoxicity assays against human liver cell lines (HepG2), the compound showed no significant toxicity, indicating a favorable safety profile for further development . This is crucial for any potential therapeutic applications, as compounds must demonstrate both efficacy and safety.

Case Studies

Case Study 1: Inhibition of Bacterial Topoisomerases

A study evaluated the inhibitory effects of various thiophene-containing urea derivatives on bacterial topoisomerases. The results indicated that compounds with structural similarities to this compound exhibited potent inhibition of topoisomerase IV, with IC50 values ranging from 0.012 to 0.046 μg/mL .

Case Study 2: Antimicrobial Resistance

Another investigation focused on the antimicrobial resistance mechanisms in bacteria treated with this class of compounds. It was found that the simultaneous inhibition of multiple targets within the bacterial cell could reduce the frequency of resistance development, making these compounds promising candidates in combating resistant strains .

Data Tables

| Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |

| S. pneumoniae | - | 0.008 | Non-toxic |

| S. epidermidis | - | 0.03 | Non-toxic |

Scientific Research Applications

1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea exhibits various biological activities, particularly in the following areas:

Antibacterial Activity

The compound has shown promising results against both Gram-positive and Gram-negative bacteria. Studies indicate that it inhibits bacterial topoisomerases, crucial enzymes for DNA replication.

Key Findings :

- Inhibition of Topoisomerase IV : The compound demonstrated IC50 values ranging from 0.012 to 0.046 μg/mL, indicating potent activity against bacterial strains such as Escherichia coli and Staphylococcus aureus.

- Minimum Inhibitory Concentrations (MIC) : Reported MICs were as low as 0.008 μg/mL against Streptococcus pneumoniae, suggesting strong antibacterial efficacy.

Cytotoxicity Studies

In cytotoxicity assays conducted on human liver cell lines (HepG2), the compound exhibited a favorable safety profile, with no significant toxicity observed at effective concentrations. This characteristic is essential for further development toward therapeutic applications.

Case Study 1: Inhibition of Bacterial Topoisomerases

In a systematic study, various thiophene-containing urea derivatives, including this compound, were evaluated for their inhibitory effects on bacterial topoisomerases. The results confirmed that these compounds could effectively inhibit topoisomerase IV, which is critical for bacterial survival.

Case Study 2: Combating Antimicrobial Resistance

Research has highlighted the potential of this compound in addressing antimicrobial resistance. By targeting multiple pathways within bacterial cells, it reduces the likelihood of resistance development, making it a valuable candidate in the fight against resistant bacterial strains.

| Biological Activity | IC50 (μg/mL) | MIC (μg/mL) | Cytotoxicity (HepG2) |

|---|---|---|---|

| Topoisomerase IV Inhibition | 0.012 - 0.046 | - | Non-toxic |

| Streptococcus pneumoniae | - | 0.008 | Non-toxic |

| Staphylococcus epidermidis | - | 0.03 | Non-toxic |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea with structurally related urea derivatives, emphasizing substituent effects, biological activity, and physicochemical properties.

Key Observations:

Substituent Effects on Bioactivity: The thiophene-2-carbonyl-thiophene system in the target compound may confer stronger COX-2 binding compared to the thiadiazole-styryl group in , as thiophene derivatives exhibit higher electron-richness for hydrophobic interactions .

Physicochemical Properties: The hydrazono-benzoyl group in improves aqueous solubility compared to the target compound’s hydrophobic thiophene motifs . The 4-fluorobenzyl group is a common feature in all compounds, suggesting its role in enhancing metabolic stability and target affinity across diverse scaffolds .

Biological Performance :

- The triazole-thiophene derivative in demonstrates measurable COX-2 selectivity (SI = 1.89), providing a benchmark for the target compound’s hypothetical activity .

- Compounds with isobutoxybenzyl () or tetrahydrobenzo[b]thiophene () groups may exhibit divergent pharmacokinetic profiles due to differences in steric hindrance and polarity.

Research Findings and Implications

- COX-2 Inhibition: Molecular docking studies () suggest that thiophene-containing ureas bind competitively to the COX-2 active site, leveraging hydrophobic interactions with residues like Val523 and Arg513 . The target compound’s dual thiophene system may enhance this binding compared to mono-thiophene analogs.

- Synthetic Challenges : The synthesis of such compounds requires precise control over regioselectivity, especially when introducing multiple aromatic substituents (e.g., thiophene-2-carbonyl-thiophene vs. thiadiazole-styryl in ) .

- Future Directions : Structural optimization could focus on balancing lipophilicity (e.g., via fluorobenzyl groups) with solubility-enhancing motifs (e.g., hydrazones or polar heterocycles) to improve bioavailability .

Q & A

Q. What are the optimized synthetic routes for 1-(4-Fluorobenzyl)-3-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)urea, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of urea derivatives typically involves coupling isocyanates with amines under controlled conditions. For analogous compounds, a two-step approach is recommended:

Thiophene-2-carbonyl chloride preparation : React thiophene-2-carboxylic acid with thionyl chloride (SOCl₂) to generate the acyl chloride intermediate.

Urea formation : React 4-fluorobenzyl isocyanate with the amine intermediate (e.g., 5-aminomethylthiophene derivative) in an inert solvent (e.g., dichloromethane or toluene) under reflux, using triethylamine as a base to neutralize HCl byproducts .

Critical Factors :

- Solvent polarity affects reaction kinetics; non-polar solvents may reduce side reactions.

- Base selection (e.g., triethylamine vs. DBU) impacts deprotonation efficiency.

- Temperature control during reflux minimizes decomposition.

Yield Optimization : Use spectroscopic monitoring (e.g., TLC or HPLC) to track intermediate formation and purity.

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) :

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]⁺ ion for C₂₁H₁₆FN₃O₂S₂).

- HPLC-PDA : Assess purity (>95%) using a C18 column with acetonitrile/water gradient elution.

Q. How does the compound’s stability vary under different storage conditions (e.g., temperature, light exposure)?

Methodological Answer:

- Thermal Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic HPLC analysis. Urea derivatives are prone to hydrolysis; store at -20°C in desiccated environments .

- Photostability : Expose to UV light (ICH Q1B guidelines) and monitor degradation via UV-Vis spectroscopy (λmax ~270–300 nm for thiophene moieties).

- Solution Stability : Test in DMSO or ethanol at 4°C; avoid aqueous buffers (pH >7) to prevent urea bond cleavage.

Advanced Research Questions

Q. What crystallographic data are available for this compound, and how do structural features influence its reactivity?

Methodological Answer:

- X-ray Crystallography : For analogous urea-thiophene hybrids, monoclinic crystal systems (e.g., space group P2₁/c) are common. Key parameters:

- Reactivity Implications : Planar thiophene moieties enhance electron delocalization, potentially increasing electrophilic substitution reactivity at the 5-position of the thiophene ring.

Q. What in vitro assays are suitable for evaluating its biological activity, and how can mechanistic insights be derived?

Methodological Answer:

- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to screen against kinase targets (e.g., EGFR, VEGFR).

- Cellular Uptake Studies : Employ LC-MS/MS to quantify intracellular concentrations in cancer cell lines (e.g., HeLa or MCF-7).

- Mechanistic Probes :

Q. How can contradictions in reported synthetic yields or biological data be resolved?

Methodological Answer:

- Controlled Replication : Reproduce synthesis using identical reagents (e.g., anhydrous solvents, freshly distilled isocyanates) .

- Statistical Analysis : Apply ANOVA to compare yields across batches; identify outliers via Grubbs’ test.

- Biological Variability : Normalize assay data to internal controls (e.g., staurosporine for cytotoxicity) and validate with orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays) .

Q. What computational models predict the compound’s interactions with biological targets?

Methodological Answer:

- Docking Simulations : Use AutoDock Vina to model binding to EGFR (PDB ID: 1M17). Key interactions:

- Fluorobenzyl group occupies hydrophobic pockets.

- Urea NH forms hydrogen bonds with Thr766 or Asp831 .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- QSAR Analysis : Derive predictive models using descriptors like logP, polar surface area, and H-bond donors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.